4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound with a unique structure that includes a benzyl group, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include nitration, amination, and benzylation reactions under controlled conditions. Common reagents used in these steps include nitric acid for nitration, benzyl chloride for benzylation, and methylamine for amination. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl group can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups such as hydroxyl or carboxyl groups.
Scientific Research Applications
4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The molecular pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[benzyl(methyl)amino]-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
- 4-[benzyl(methyl)amino]-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
- 4-[benzyl(methyl)amino]-3-nitro-N-[3-(difluoromethyl)phenyl]benzamide
Uniqueness
4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c1-27(14-15-6-3-2-4-7-15)19-11-10-16(12-20(19)28(30)31)21(29)26-18-9-5-8-17(13-18)22(23,24)25/h2-13H,14H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIMERUXNYWEDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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